molecular formula C11H6BrClO2 B13700736 6-Bromo-2-naphthyl Chloroformate

6-Bromo-2-naphthyl Chloroformate

Cat. No.: B13700736
M. Wt: 285.52 g/mol
InChI Key: JZFOXVDBDNQXHA-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl Chloroformate (CAS: Not provided in evidence) is a halogenated aromatic chloroformate with a naphthalene backbone substituted by a bromine atom at the 6-position. While specific data on this compound are absent in the provided evidence, chloroformates generally act as acylating agents in organic synthesis, enabling the formation of esters, carbamates, and carbonates. Its bromine substituent likely enhances its electrophilicity and steric bulk compared to simpler chloroformates, making it suitable for specialized reactions requiring regioselectivity or stability under harsh conditions.

Properties

Molecular Formula

C11H6BrClO2

Molecular Weight

285.52 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) carbonochloridate

InChI

InChI=1S/C11H6BrClO2/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H

InChI Key

JZFOXVDBDNQXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl Chloroformate typically involves the reaction of 6-Bromo-2-naphthol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-naphthyl Chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 6-Bromo-2-naphthol and carbon dioxide.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents like dichloromethane, toluene

Major Products Formed:

    Carbamates: Formed by reaction with amines

    Carbonates: Formed by reaction with alcohols

    Biaryl Compounds: Formed through coupling reactions

Scientific Research Applications

6-Bromo-2-naphthyl Chloroformate has diverse applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-naphthyl Chloroformate involves the reactivity of the chloroformate group. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The bromine atom at the 6th position of the naphthalene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

The following comparison is based on structural analogs and general chloroformate properties from the evidence:

Structural and Functional Group Comparisons

Compound Key Features Reactivity & Applications
6-Bromo-2-naphthyl Chloroformate Brominated naphthyl group; aromatic backbone. Likely used in synthesizing brominated aromatic esters or carbamates for pharmaceuticals or agrochemicals.
Methyl Chloroformate (ClCOOCH₃) Simple alkyl group; low molecular weight. Rapid hydrolysis in water; used in peptide synthesis and as a derivatizing agent .
Benzyl Chloroformate (C₆H₅CH₂OCOCl) Aromatic benzyl group; UN 1739 hazardous material. Stabilizes intermediates in drug synthesis; hydrolyzes slower than alkyl chloroformates .
Cyclopentyl Chloroformate Cyclic alkyl structure. Preferred in API synthesis due to steric control; moderate hydrolysis rate .
2-Phenoxyethyl Chloroformate Phenoxyethyl group; dual functionality. Used in dyes and pharmaceuticals for stability and enhanced color/drug properties .

Physicochemical Properties

Data inferred from general chloroformate trends :

Property This compound (Inferred) Methyl Chloroformate Benzyl Chloroformate
Hydrolysis Rate Slow (aromatic stabilization) Rapid (t₁/₂ < 1 hr at RT) Moderate (t₁/₂ ~ hours)
Solubility Organic solvents (e.g., DCM, THF) Soluble in ether, methanol Soluble in benzene, ether
Boiling Point >200°C (estimated) 71°C 198–200°C
Toxicity Likely severe irritant (unconfirmed) AEGL-1: 0.18 ppm (1 hr) AEGL-1: 0.16 ppm (1 hr)

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